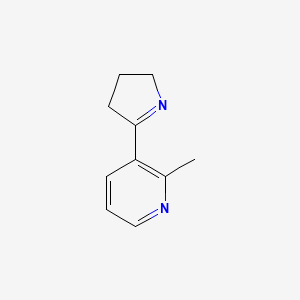

3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine

Description

BenchChem offers high-quality 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-8-9(4-2-6-11-8)10-5-3-7-12-10/h2,4,6H,3,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MURICPYROPBZGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C2=NCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652650 | |

| Record name | 3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65719-03-1 | |

| Record name | 3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine

An In-depth Technical Guide to the Physicochemical Properties of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine

Abstract

The journey of a novel chemical entity from discovery to a viable clinical candidate is fundamentally governed by its physicochemical properties. These characteristics dictate a molecule's absorption, distribution, metabolism, and excretion (ADME), ultimately influencing its efficacy and safety profile.[1][2][3] This guide provides a comprehensive technical overview of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine, a heterocyclic compound of interest in medicinal chemistry. Rather than merely listing data, this document serves as a practical framework for its characterization, detailing the causality behind experimental choices and presenting robust, self-validating protocols for determining its core physicochemical attributes. We will explore the critical triad of lipophilicity (LogP/D), aqueous solubility, and ionization constant (pKa), providing field-proven methodologies essential for any drug development campaign.

Molecular Identity and Structural Framework

A thorough understanding of a compound's structure is the prerequisite for predicting and interpreting its physicochemical behavior. 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine belongs to the pyridine class of heterocyclic compounds, which are prevalent scaffolds in numerous pharmaceuticals.[4]

| Property | Value | Source |

| IUPAC Name | 5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine | N/A |

| CAS Number | 1232431-65-0 | [5] |

| Molecular Formula | C₁₀H₁₂N₂ | Derived |

| Molecular Weight | 160.22 g/mol | Derived |

| Canonical SMILES | CC1=NC=C(C=C1)C2=NCCC2 | Derived |

Structural Analysis: The molecule incorporates three key features that govern its properties:

-

Pyridine Ring: A basic, aromatic heterocycle that can accept a proton. Its nitrogen atom significantly influences the molecule's pKa and potential for hydrogen bonding.

-

Dihydro-pyrrole (Pyrroline) Ring: Contains a basic imine nitrogen, contributing to the overall pKa.

-

Methyl Group: The addition of the methyl group at the 2-position of the pyridine ring, when compared to its parent compound Myosmine (CAS 532-12-7), is expected to increase its lipophilicity and slightly alter its basicity due to electronic effects.

The Impact of Physicochemical Properties on Drug Development

The optimization of physicochemical properties is a critical balancing act in medicinal chemistry.[6] These properties are not independent variables but are interconnected, collectively influencing a drug's developability.[7] This diagram illustrates the causal relationships between core properties and key pharmacokinetic outcomes.

Caption: Interplay of core physicochemical properties and their downstream effects in drug discovery.

Lipophilicity (LogP/D): Membrane Permeability and Beyond

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a cornerstone of drug design. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH.[8] High lipophilicity can enhance target binding and membrane permeability but may also lead to poor solubility, high metabolic clearance, and off-target toxicity.[9]

Predicted Values

Experimental Protocol: LogP Determination by RP-HPLC

The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a rapid and reliable technique for estimating LogP, correlating a compound's retention time with its lipophilicity.[11][12] It requires minimal compound and is less labor-intensive than the traditional shake-flask method.[9][11]

Caption: Workflow for experimental LogP determination using the RP-HPLC method.

Step-by-Step Methodology:

-

System Preparation:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A suitable isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) is prepared. The aqueous portion should contain a buffer if LogD is to be determined (e.g., phosphate buffer at pH 7.4).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to an appropriate wavelength for the compound (e.g., 254 nm).

-

-

Standards and Sample Preparation:

-

A set of 5-7 standard compounds with well-documented LogP values spanning the expected range are prepared at ~0.1 mg/mL in the mobile phase.

-

The test compound is prepared at the same concentration.

-

A void volume marker (e.g., uracil or sodium nitrate) is prepared.

-

-

Chromatographic Run:

-

The system is equilibrated until a stable baseline is achieved.

-

The void marker, each standard, and the test compound are injected in triplicate.[11] Retention times (tR) are recorded.

-

-

Data Analysis and Validation:

-

The dead time (t₀) is the retention time of the void marker.

-

The capacity factor (k') for each compound is calculated using the formula: k' = (tR - t₀) / t₀.

-

A calibration curve is generated by plotting the known LogP values of the standards against the logarithm of their calculated capacity factors (log k').

-

The LogP of the test compound is determined by interpolating its log k' value onto the linear regression line of the calibration curve.

-

Trustworthiness: The method is validated by the linearity of the calibration curve (R² should be > 0.98) and the reproducibility of the triplicate injections (RSD < 2%).[13]

-

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a given temperature and pH. Poor solubility is a major hurdle in drug development, leading to low oral bioavailability and challenging formulation development.[8][14][15]

Experimental Protocol: Thermodynamic Shake-Flask Solubility

The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[16][17] It measures the solubility of the solid, crystalline material at equilibrium, providing a true measure that is not influenced by the kinetics of dissolution from a solvent like DMSO.

Sources

- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are the physicochemical properties of drug? [lookchem.com]

- 4. SPECTRAL STUDY OF SUBSTITUTED PYRIDINE | ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERINGISSN: 2456-1037 IF:8.20, ELJIF: 6.194(10/2018), Peer Reviewed and Refereed Journal, UGC APPROVED NO. 48767 [ajeee.co.in]

- 5. parchem.com [parchem.com]

- 6. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 7. fiveable.me [fiveable.me]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 10. Showing Compound 3,4-Dihydro-5-(5-methyl-2-furanyl)-2H-pyrrole (FDB019737) - FooDB [foodb.ca]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. acdlabs.com [acdlabs.com]

- 13. Analytical Strategies from Early Development to Validation: Part Two [registech.com]

- 14. evotec.com [evotec.com]

- 15. researchgate.net [researchgate.net]

- 16. In-vitro Thermodynamic Solubility [protocols.io]

- 17. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

Navigating the Uncharted: A Mechanistic Inquiry into 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course in the Absence of Direct Evidence

In the landscape of pharmacological research, it is not uncommon to encounter compounds of interest for which a direct and detailed body of scientific literature is not yet established. 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine is one such molecule. Extensive searches of the current scientific literature have not yielded specific studies detailing its mechanism of action. However, the absence of direct evidence does not preclude a rigorous scientific inquiry. For the researcher, this scenario presents an opportunity for discovery, guided by the principles of medicinal chemistry and pharmacology.

This technical guide is structured to navigate this "data gap" with scientific integrity. Instead of presenting a definitive mechanism of action, which is not possible at this time, this document will provide a comprehensive, hypothetical framework for the potential mechanism of action of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine. This framework is built upon a detailed analysis of its structural motifs and a comparative study of the known pharmacological activities of structurally related compounds. The objective is to offer a scientifically reasoned starting point for researchers and drug development professionals to design and execute experimental studies to elucidate the true biological activity of this novel compound.

I. Structural Deconstruction and Pharmacophoric Analysis

The structure of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine presents two key pharmacophoric elements: a 2-methylpyridine ring and a 3,4-dihydro-2H-pyrrol-5-yl moiety (a cyclic imine). The spatial arrangement and electronic properties of these groups are critical in determining potential interactions with biological targets.

-

The 2-Methylpyridine Ring: The pyridine ring is a common scaffold in a vast array of biologically active compounds. Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can participate in π-π stacking and hydrophobic interactions with biological macromolecules. The presence of a methyl group at the 2-position can influence the molecule's steric profile and its metabolic stability.

-

The 3,4-dihydro-2H-pyrrol-5-yl Moiety: This cyclic imine is a key structural feature. The nitrogen atom in the dihydropyrrole ring is basic and can be protonated at physiological pH, allowing for ionic interactions with negatively charged residues in a binding pocket. This moiety is structurally analogous to the pyrrolidine ring found in nicotine and other nicotinic acetylcholine receptor (nAChR) ligands.[1]

II. Hypothesis: A Nicotinic Acetylcholine Receptor (nAChR) Modulator

Based on the structural similarity of the 3,4-dihydro-2H-pyrrol-5-yl moiety to the N-methylpyrrolidine ring of nicotine, the most compelling hypothetical target for 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine is the family of nicotinic acetylcholine receptors (nAChRs) .[1][2] nAChRs are ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems and are involved in a multitude of physiological processes.[2]

The structural rationale for this hypothesis is strong. Nicotine, the prototypical agonist of nAChRs, is 3-(1-methylpyrrolidin-2-yl)pyridine.[1] While there are differences in the saturation of the five-membered ring and the substitution on the pyridine ring, the fundamental pharmacophoric elements are conserved: a basic nitrogen atom in a five-membered ring connected to a pyridine ring.

A. Potential Subtype Selectivity

The nAChR family is diverse, with numerous subtypes arising from different combinations of α and β subunits. This diversity allows for the development of subtype-selective ligands with more targeted therapeutic effects and potentially fewer side effects. The substitution pattern on the pyridine ring and the nature of the pyrroline ring in 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine could confer selectivity for specific nAChR subtypes. For instance, compounds with a pyridine-like core have been explored as selective ligands for various heteromeric nAChRs.[3]

B. Predicted Functional Activity: Agonist, Antagonist, or Allosteric Modulator?

The interaction of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine with an nAChR could result in several functional outcomes:

-

Agonist: The compound could bind to the orthosteric site (the acetylcholine binding site) and activate the receptor, leading to ion channel opening and cation influx (Na+, K+, and Ca2+). This would result in membrane depolarization and the initiation of downstream signaling cascades.[1]

-

Antagonist: The compound could bind to the orthosteric site but fail to activate the receptor, thereby blocking the action of the endogenous agonist, acetylcholine.

-

Partial Agonist: The compound could bind to the orthosteric site and elicit a submaximal response compared to a full agonist like acetylcholine.

-

Allosteric Modulator: The compound could bind to a site on the receptor distinct from the orthosteric site and modulate the receptor's response to acetylcholine. Positive allosteric modulators (PAMs) enhance the receptor's response, while negative allosteric modulators (NAMs) inhibit it.[3]

The precise functional activity would depend on the specific conformational changes induced in the receptor upon binding.

III. Proposed Signaling Pathway

Assuming an agonist action at a neuronal nAChR, the binding of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine would trigger the following signaling cascade:

Caption: Hypothetical signaling pathway of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine as a nAChR agonist.

IV. Experimental Workflows for Mechanistic Elucidation

To validate the hypothesized mechanism of action, a systematic experimental approach is necessary. The following protocols outline key experiments to characterize the pharmacological profile of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine.

A. Radioligand Binding Assays

Objective: To determine the binding affinity of the compound for various nAChR subtypes.

Methodology:

-

Preparation of Membranes: Prepare cell membranes from cell lines stably expressing specific human nAChR subtypes (e.g., α4β2, α7, α3β4).

-

Competitive Binding: Incubate the membranes with a known radiolabeled nAChR ligand (e.g., [³H]epibatidine for heteromeric receptors, [³H]A-85380 for α4β2, or [¹²⁵I]α-bungarotoxin for α7) in the presence of increasing concentrations of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine.

-

Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Data Presentation:

| nAChR Subtype | Radioligand | Ki (nM) of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine |

| α4β2 | [³H]Epibatidine | Experimental Value |

| α7 | [¹²⁵I]α-Bungarotoxin | Experimental Value |

| α3β4 | [³H]Epibatidine | Experimental Value |

B. Functional Assays

Objective: To determine the functional activity (agonist, antagonist, or allosteric modulator) of the compound at specific nAChR subtypes.

Methodology (Two-Electrode Voltage Clamp on Xenopus Oocytes):

-

Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNAs encoding the desired nAChR subunits.

-

Electrophysiological Recording: After 2-5 days of incubation, place an oocyte in a recording chamber and impale it with two microelectrodes for voltage clamping.

-

Compound Application: Perfuse the oocyte with a solution containing acetylcholine to elicit a baseline current. Then, apply increasing concentrations of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine alone (to test for agonist activity) or in the presence of a fixed concentration of acetylcholine (to test for antagonist or modulatory activity).

-

Data Analysis: Measure the peak current response at each concentration and plot concentration-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Data Presentation:

| nAChR Subtype | Functional Activity | EC₅₀/IC₅₀ (µM) | Emax (% of ACh) |

| α4β2 | Agonist/Antagonist | Experimental Value | Experimental Value |

| α7 | Agonist/Antagonist | Experimental Value | Experimental Value |

| α3β4 | Agonist/Antagonist | Experimental Value | Experimental Value |

C. In Vivo Behavioral Assays

Objective: To assess the physiological and behavioral effects of the compound in animal models, which can provide insights into its mechanism of action.

Methodology (e.g., Nociception Assay):

-

Animal Model: Use a standard animal model of nociception, such as the hot plate test in mice.

-

Compound Administration: Administer 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine via an appropriate route (e.g., intraperitoneal injection) at various doses.

-

Behavioral Testing: Place the mice on a hot plate maintained at a constant temperature and measure the latency to a nociceptive response (e.g., paw licking or jumping).

-

Data Analysis: Compare the response latencies of the compound-treated group to a vehicle-treated control group to determine if the compound has analgesic effects, which are a known consequence of nAChR modulation.

Caption: A streamlined experimental workflow for elucidating the mechanism of action.

V. Conclusion and Future Directions

While the precise mechanism of action of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine remains to be experimentally determined, a robust, scientifically-grounded hypothesis can be formulated based on its structural features. The structural analogy to known nicotinic acetylcholine receptor ligands strongly suggests that nAChRs are a primary and logical target for investigation.

The experimental workflows outlined in this guide provide a clear path forward for researchers to test this hypothesis. By systematically evaluating the binding affinity, functional activity, and in vivo effects of this compound, the scientific community can move from a well-reasoned hypothesis to a validated mechanism of action. The results of such studies will be crucial in determining the potential therapeutic applications of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine and its analogs in areas such as neurodegenerative diseases, pain management, and addiction.

References

-

Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel, Switzerland), 14(4), 354. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 942, 3-(1-Methylpyrrolidin-2-yl)pyridine. Retrieved from [Link]

-

Sullivan, J. P., Decker, M. W., Brioni, J. D., Donnelly-Roberts, D., Anderson, D. J., Bannon, A. W., ... & Arneric, S. P. (1997). ABT-089 [2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine dihydrochloride]: II. A novel cholinergic channel modulator with effects on cognitive performance in rats and monkeys. The Journal of pharmacology and experimental therapeutics, 283(1), 247–258. Retrieved from [Link]

-

Mihaylova, V., Iliev, I., Vasileva, A., Mazzio, E., & Tasheva, D. (2025). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules (Basel, Switzerland), 30(8), 1687. Retrieved from [Link]

-

Gotti, C., Gaimarri, A., & De Amici, M. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. Pharmacological research, 194, 106813. Retrieved from [Link]

-

Albuquerque, E. X., Pereira, E. F., Alkondon, M., & Rogers, S. W. (2009). Mammalian nicotinic acetylcholine receptors: from structure to function. Physiological reviews, 89(1), 73–120. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis and Predicted Biological Activity of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine Derivatives

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and predicted biological activity of a novel class of compounds: 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine derivatives. Drawing upon established synthetic methodologies for structurally related heterocyclic systems and extensive structure-activity relationship (SAR) data from analogous compounds, this document outlines a robust synthetic strategy and posits the nicotinic acetylcholine receptor (nAChR) as a primary biological target. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the exploration of this promising chemical scaffold for potential therapeutic applications.

Introduction: The Rationale for Investigating 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine Derivatives

The pyridine ring and its partially saturated nitrogen-containing heterocyclic counterparts are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. The 3-(pyrrolidin-2-yl)pyridine scaffold, for instance, is famously represented by nicotine and has been the subject of extensive research, particularly in the context of neuronal nicotinic acetylcholine receptors (nAChRs). The nAChRs are a family of ligand-gated ion channels that play critical roles in various physiological processes in the central and peripheral nervous systems. Their dysfunction has been implicated in a range of disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.

The subject of this guide, the 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine core, represents a unique isostere of known nAChR ligands. The presence of the 1-pyrroline (3,4-dihydro-2H-pyrrole) ring introduces a degree of conformational rigidity and alters the electronic properties compared to the more flexible pyrrolidine ring found in nicotine. The 2-methyl substituent on the pyridine ring is also anticipated to influence the molecule's interaction with biological targets. This guide will explore a plausible synthetic route to access these derivatives and, based on the principle of bioisosteric replacement and SAR data from related compounds, predict their likely biological activity, with a primary focus on their potential as modulators of nAChRs. The concept of bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties, is a cornerstone of rational drug design. The substitution of a pyrimidine ring with a pyridine ring, for example, is a common strategy to modulate the biological activity and pharmacokinetic properties of a lead compound.

Proposed Synthesis of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine Derivatives

A viable synthetic pathway for the target compounds can be adapted from the established synthesis of structurally similar 5-(3,4-dihydro-2Н-pyrrol-5-yl)-pyrimidine derivatives. The proposed multi-step synthesis is outlined below.

Experimental Protocol: A Step-by-Step Methodology

-

Step 1: Synthesis of the 2-methyl-3-cyanopyridine Precursor. The synthesis would commence with a suitable commercially available 2-methylpyridine derivative. A cyano group can be introduced at the 3-position through various methods, such as the Sandmeyer reaction of 3-amino-2-methylpyridine or by palladium-catalyzed cyanation of 3-halo-2-methylpyridine.

-

Step 2: Acylation to form a β-ketonitrile. The 2-methyl-3-cyanopyridine would then undergo a Claisen condensation with a suitable ester, such as ethyl acetate, in the presence of a strong base like sodium ethoxide, to yield the corresponding β-ketonitrile.

-

Step 3: Reduction of the β-ketonitrile. The keto group of the β-ketonitrile is then selectively reduced to a hydroxyl group using a mild reducing agent like sodium borohydride.

-

Step 4: Conversion of the hydroxyl group to a leaving group. The resulting alcohol is converted into a good leaving group, for example, by tosylation with p-toluenesulfonyl chloride in the presence of a base like pyridine.

-

Step 5: Intramolecular Cyclization to form the Dihydropyrrole Ring. The final step involves an intramolecular cyclization. Treatment of the tosylated intermediate with a suitable base will induce the formation of the 3,4-dihydro-2H-pyrrole ring, yielding the desired 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine core structure.

Visualization of the Proposed Synthetic Workflow

Caption: A streamlined workflow for the biological evaluation of novel derivatives.

Conclusion and Future Directions

The 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine scaffold represents a novel and promising area for medicinal chemistry research. Based on a solid foundation of synthetic precedent and extensive SAR data for analogous compounds, this technical guide proposes a clear path forward for the synthesis and biological evaluation of these derivatives. The predicted interaction with nicotinic acetylcholine receptors offers a compelling rationale for their investigation as potential therapeutic agents for a range of neurological and psychiatric disorders. Future work should focus on the successful synthesis of the core scaffold, followed by the generation of a diverse library of derivatives for comprehensive biological screening. This systematic approach will be instrumental in unlocking the full therapeutic potential of this exciting new class of compounds.

References

-

Dougherty, D. A. The Nicotinic Acetylcholine Receptor: A Model for Allosteric Mechanisms. Journal of Biological Chemistry, 2017 , 292(19), 7879–7887. [Link]

-

Gasparyan, S. P., et al. Synthesis of New Derivatives of 5-(3,4-Dihydro-2Н-pyrrol-5-yl)-pyrimidine. Russian Journal of Organic Chemistry, 2016 , 52(11), 1646–1653. [Link]

-

Kim, K. S., et al. Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. Bioorganic & Medicinal Chemistry, 1996 , 4(12), 2211-2217. [Link]

-

Lester, H. A., et al. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Proceedings of the National Academy of Sciences, 2004 , 101(30), 11186-11191. [Link]

-

Malpass, J. R., et al. Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 2000 , 10(10), 1063-1066. [Link]

-

McClure-Begley, T. D., et al. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. Molecular Pharmacology, 2020 , 98(2), 168-180. [Link]

-

Meltzer, P. C., et al. Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. Journal of Medicinal Chemistry, 2007 , 50(25), 6345-6353. [Link]

-

Vitale, P., et al. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Pharmaceuticals, 2021 , 14(8), 738. [Link]

A Technical Guide to the Spectroscopic Analysis of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine

Introduction

3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine, a heterocyclic compound incorporating both a pyridine and a dihydropyrrole ring system, presents a unique spectroscopic profile. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties is paramount. This guide provides an in-depth technical overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) analysis of this compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and are designed to provide researchers and drug development professionals with a practical framework for its characterization. The molecular structure and numbering scheme used throughout this guide are depicted in Figure 1.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the elucidation of the molecular structure of organic compounds. For 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine, both ¹H and ¹³C NMR provide critical information regarding the electronic environment of each atom and the connectivity within the molecule.

Experimental Protocol: NMR Sample Preparation

To ensure high-quality NMR spectra, proper sample preparation is crucial. The following protocol is recommended for the analysis of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine.[1][2][3][4][5]

Materials:

-

3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

-

High-quality 5 mm NMR tubes

-

Pasteur pipette

-

Small vial

Procedure:

-

Weigh the appropriate amount of the compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

-

Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

Using a Pasteur pipette, transfer the solution to a clean NMR tube.

-

Cap the NMR tube securely.

-

The sample is now ready for analysis.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine in CDCl₃ is expected to exhibit distinct signals corresponding to the protons of the pyridine and dihydropyrrole rings, as well as the methyl group. The predicted chemical shifts (δ) are summarized in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine in CDCl₃

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4' | ~2.0 - 2.2 | Quintet | ~7.5 |

| H-3' | ~3.0 - 3.2 | Triplet | ~7.5 |

| H-2' | ~4.0 - 4.2 | Triplet | ~7.5 |

| CH₃ | ~2.5 | Singlet | - |

| H-4 | ~7.1 - 7.3 | Triplet | ~7.7 |

| H-5 | ~7.6 - 7.8 | Doublet | ~7.7 |

| H-6 | ~8.4 - 8.6 | Doublet | ~4.8 |

Interpretation of the ¹H NMR Spectrum:

-

Dihydropyrrole Ring Protons (H-2', H-3', H-4'): The aliphatic protons of the dihydropyrrole ring are expected to appear in the upfield region of the spectrum. The H-4' protons, being furthest from the imine nitrogen, will be the most shielded. The H-3' and H-2' protons will be progressively deshielded due to the inductive effect of the nitrogen atom. The coupling between these adjacent methylene groups will result in triplet and quintet splitting patterns.

-

Methyl Protons (CH₃): The protons of the methyl group attached to the pyridine ring are expected to appear as a singlet at approximately 2.5 ppm.[6][7][8][9][10]

-

Pyridine Ring Protons (H-4, H-5, H-6): The aromatic protons of the pyridine ring will be in the downfield region. The H-6 proton, being adjacent to the nitrogen, is the most deshielded. The H-4 and H-5 protons will appear at intermediate chemical shifts, with their splitting patterns determined by their coupling to each other.[6][7][8][9][10]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are presented in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine in CDCl₃

| Carbon | Predicted Chemical Shift (ppm) |

| C-4' | ~22 - 25 |

| C-3' | ~35 - 38 |

| C-2' | ~60 - 63 |

| CH₃ | ~23 - 26 |

| C-4 | ~121 - 124 |

| C-5 | ~136 - 139 |

| C-3 | ~130 - 133 |

| C-2 | ~157 - 160 |

| C-6 | ~148 - 151 |

| C-5' (C=N) | ~170 - 175 |

Interpretation of the ¹³C NMR Spectrum:

-

Aliphatic Carbons (C-2', C-3', C-4', CH₃): The sp³ hybridized carbons of the dihydropyrrole ring and the methyl group will appear in the upfield region of the spectrum.[6][11][12][13]

-

Aromatic Carbons (C-2, C-3, C-4, C-5, C-6): The sp² hybridized carbons of the pyridine ring will resonate in the aromatic region (120-160 ppm).[6][11][12][13]

-

Imine Carbon (C-5'): The carbon of the C=N double bond is expected to be the most downfield signal due to the electronegativity of the nitrogen and its sp² hybridization state.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The analysis is typically performed using an Attenuated Total Reflectance (ATR) accessory for solid or liquid samples.

Experimental Protocol: ATR-FTIR Spectroscopy

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the IR spectrum of the sample.

-

Clean the ATR crystal thoroughly after the measurement.

Predicted IR Absorption Bands

The predicted characteristic IR absorption bands for 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine are summarized in Table 3.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3100 - 3000 | C-H (aromatic) | Stretching |

| ~2960 - 2850 | C-H (aliphatic) | Stretching |

| ~1640 - 1660 | C=N (imine) | Stretching |

| ~1600, ~1470 | C=C, C=N (pyridine ring) | Stretching |

| ~1450, ~1375 | C-H (aliphatic) | Bending |

Interpretation of the IR Spectrum:

-

C-H Stretching: The spectrum will show distinct C-H stretching vibrations for the aromatic protons of the pyridine ring (above 3000 cm⁻¹) and the aliphatic protons of the dihydropyrrole ring and methyl group (below 3000 cm⁻¹).

-

C=N Stretching: A key absorption band will be the C=N stretching of the imine functional group, which is expected to appear in the range of 1640-1660 cm⁻¹.[14][15]

-

Pyridine Ring Vibrations: The characteristic stretching vibrations of the pyridine ring (C=C and C=N) will be observed at approximately 1600 cm⁻¹ and 1470 cm⁻¹.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity. Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of this volatile compound.

Experimental Protocol: GC-MS Analysis

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[16][17][18][19][20]

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5MS).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

-

Carrier Gas: Helium at a constant flow rate.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Solvent Delay: A solvent delay of a few minutes to prevent the solvent peak from saturating the detector.

Predicted Mass Spectrum and Fragmentation

The molecular formula of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine is C₁₀H₁₂N₂. The predicted mass spectrum will show a molecular ion peak (M⁺) at m/z 160. The fragmentation pattern will be influenced by the stability of the pyridine ring and the lability of the dihydropyrrole ring.

Table 4: Predicted Key Fragments in the Mass Spectrum

| m/z | Proposed Fragment |

| 160 | [M]⁺ |

| 159 | [M-H]⁺ |

| 131 | [M-C₂H₅]⁺ (loss of ethylene from dihydropyrrole ring) |

| 105 | [C₇H₇N]⁺ (2-methyl-3-vinylpyridine radical cation) |

| 93 | [C₆H₇N]⁺ (2-methylpyridine radical cation) |

| 78 | [C₅H₄N]⁺ (pyridyl cation) |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak: The presence of a peak at m/z 160 will confirm the molecular weight of the compound.

-

[M-H]⁺ Peak: A peak at m/z 159 is expected due to the loss of a hydrogen atom, leading to a stabilized radical cation.

-

Fragmentation of the Dihydropyrrole Ring: The dihydropyrrole ring is expected to undergo fragmentation, with a common loss of ethylene (C₂H₄) to give a fragment at m/z 131.

-

Formation of Pyridine-Containing Fragments: The stable pyridine ring will likely remain intact, leading to prominent peaks corresponding to the 2-methylpyridine cation (m/z 93) and other related fragments.[21][22]

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine.

Caption: Workflow for the spectroscopic analysis of the target compound.

Conclusion

The comprehensive spectroscopic analysis of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine, employing NMR, IR, and MS techniques, provides a robust methodology for its structural confirmation and characterization. The predicted spectral data and fragmentation patterns outlined in this guide serve as a valuable reference for researchers in the field. By following the described protocols and interpretative frameworks, scientists can confidently identify and characterize this and structurally related compounds, thereby advancing their research and development endeavors.

References

-

PubChem. (n.d.). 2-Methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

-

(n.d.). NMR sample preparation guidelines. Retrieved from [Link]

-

O'Malley, D. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Retrieved from [Link]

-

(n.d.). NMR Sample Preparation Guide. Scribd. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

-

Hafidh, S. H., Muslim, R. F., & Awad, M. (n.d.). The FT-IR of synthesized imine compounds. ResearchGate. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are... Retrieved from [Link]

- Lin, G., Kelly, J. W., & Griffin, L. L. (1994). GC/MS/MS detection of pyrrolic metabolites in animals poisoned with the pyrrolizidine alkaloid riddelliine.

-

(n.d.). GC/MS SOP for Organochlorine Analysis. Scribd. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

- Wentrup, C., & Réveillon, S. (2012). Nitrile Imines: Matrix Isolation, IR Spectra, Structures, and Rearrangement to Carbodiimides. Journal of the American Chemical Society, 134(8), 3613–3624.

-

SpectraBase. (n.d.). 3,4-Dihydro-5-methyl-2H-pyrrole - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

(n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... Retrieved from [Link]

-

(n.d.). GCMS Standard Operating Procedure 1. Prepare your sample in a septum-top vial. Retrieved from [Link]

-

(n.d.). Supplementary Information. Retrieved from [Link]

- Azzouz, I. M., & Al-Juboori, A. M. H. (2009). Determination of some imines structures derived from salicylaldehyde with phenylene diamines by physical methods. National Journal of Chemistry, 34, 246-259.

- Silva, A. M. S., Pinto, D. C. G. A., & Cavaleiro, J. A. S. (2006). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 10(4), 397-441.

-

NIST. (n.d.). Pyridine, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methylpyridine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

The Pherobase. (n.d.). NMR: 3,4-Dihydro-2H-pyrrole. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0034883). Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methylpyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). Technical Procedure for Gas Chromatography-Mass Spectrometry (GC-MS) 1.0 Purpose. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-methyl pyridine, 109-06-8. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm)... Retrieved from [Link]

-

The University of Melbourne. (n.d.). 1 - STANDARD OPERATING PROCEDURE. Retrieved from [Link]

- van Outersterp, R. E., et al. (2022). Identification of Δ-1-pyrroline-5-carboxylate derived biomarkers for hyperprolinemia type II.

-

SpectraBase. (n.d.). 2-Methylpyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

University of California, Irvine. (n.d.). 2b. 300 MHz. Department of Chemistry. Retrieved from [Link]

- Abraham, R. J., & Reid, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 827-841.

-

ResearchGate. (n.d.). Using 1H NMR parameters for the configurational and conformational study of the 3,4-dihydro-2H-pyrrol-2-alkyl carboxylates and that of their acyclic and cyclic precursors diesters. Retrieved from [Link]

-

ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... Retrieved from [Link]

-

NIST. (n.d.). Pyrrolidine. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,4-Dihydro-2h-pyran - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

Sources

- 1. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 2. nmr-bio.com [nmr-bio.com]

- 3. scribd.com [scribd.com]

- 4. organomation.com [organomation.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. 2-Methylpyridine | C5H4N(CH3) | CID 7975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061888) [hmdb.ca]

- 8. researchgate.net [researchgate.net]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888) [hmdb.ca]

- 12. orgsyn.org [orgsyn.org]

- 13. spectrabase.com [spectrabase.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. researchgate.net [researchgate.net]

- 16. scribd.com [scribd.com]

- 17. uoguelph.ca [uoguelph.ca]

- 18. cbic.yale.edu [cbic.yale.edu]

- 19. researchgate.net [researchgate.net]

- 20. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 21. Pyridine, 2-methyl- [webbook.nist.gov]

- 22. 2-Picoline(109-06-8) MS spectrum [chemicalbook.com]

A-In-Depth Technical Guide to the Discovery and Isolation of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and isolation of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine analogues. This class of compounds has garnered significant interest within the drug discovery community for its potential therapeutic applications, particularly as modulators of nicotinic acetylcholine receptors (nAChRs).[1][2][3][4][5][6] This document delves into the scientific rationale behind the exploration of these analogues, outlines detailed synthetic and purification protocols, and discusses the critical analytical techniques for their characterization. The content is structured to provide both foundational knowledge and actionable insights for researchers actively engaged in the development of novel therapeutics targeting nAChRs.

Introduction: The Rationale for Targeting 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine Analogues

The pyridine and pyrrole ring systems are privileged structures in medicinal chemistry, appearing in a multitude of biologically active compounds.[7][8][9] The fusion of a 3,4-dihydro-2H-pyrrole (a pyrroline) moiety with a 2-methylpyridine scaffold creates a unique chemical architecture with the potential for specific interactions with biological targets.[10]

1.1. The Significance of Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in various physiological processes within the central and peripheral nervous systems.[2][6][11] They are implicated in a wide range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, depression, and addiction.[3][6][11] The diverse subtypes of nAChRs, such as the α7 and α4β2 subtypes, present opportunities for the development of selective modulators with improved therapeutic profiles and reduced side effects.[1][3][6][12]

1.2. The Promise of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine Analogues as nAChR Modulators

The structural features of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine analogues suggest their potential as ligands for nAChRs. The pyridine nitrogen can act as a hydrogen bond acceptor, while the pyrroline nitrogen can be protonated at physiological pH, potentially forming key interactions within the receptor's binding pocket. The 2-methyl group on the pyridine ring can provide steric bulk and influence the molecule's conformation, which is critical for receptor subtype selectivity. The exploration of various analogues with different substituents allows for the fine-tuning of pharmacological properties to achieve desired potency and selectivity.

Synthetic Strategies for 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine Analogues

The synthesis of this class of compounds typically involves a multi-step approach. A general and efficient route involves the cyclization of 2-amino-5-oxonitriles.[7][13]

2.1. General Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of the target analogues.

Sources

- 1. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors [frontiersin.org]

- 3. Discovery of novel α7 nicotinic receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and nicotinic acetylcholine receptor in vitro and in vivo pharmacological properties of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues of 2'-fluoro-3'-(4-nitrophenyl)deschloroepibatidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pharaohacademy.com [pharaohacademy.com]

- 9. researchgate.net [researchgate.net]

- 10. jiehuapharma.com [jiehuapharma.com]

- 11. The Nicotinic Acetylcholine Receptor as a Target for Antidepressant Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

Structural Elucidation of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine: An In-depth Technical Guide

Introduction

3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine is a heterocyclic compound of significant interest due to its structural similarity to myosmine, a minor tobacco alkaloid and a precursor in the synthesis of nicotine and its analogs.[1][2] The unambiguous determination of its molecular structure is a prerequisite for its study in medicinal chemistry, pharmacology, and synthetic chemistry. This guide provides a comprehensive, multi-faceted approach to the structural elucidation of this molecule, leveraging a suite of modern spectroscopic techniques. By integrating data from mass spectrometry, infrared and UV-Vis spectroscopy, and a full complement of one- and two-dimensional nuclear magnetic resonance experiments, we will construct a self-validating and definitive structural assignment. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the principles and practical application of these analytical methods.

Part 1: Molecular Formula and Mass Spectrometry (MS)

Mass spectrometry is the initial and essential step in structural elucidation, providing the molecular weight and elemental composition of the analyte. For 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine, high-resolution mass spectrometry (HRMS) is the preferred method to confirm the molecular formula.

Theoretical Basis

In electron ionization mass spectrometry (EI-MS), the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation into smaller, charged ions. The mass-to-charge ratio (m/z) of these ions is measured, providing a distinct fragmentation pattern that serves as a molecular fingerprint.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small quantity (typically <1 mg) of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Injection: Introduce the sample solution into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like GC or LC.

-

Ionization: Utilize an appropriate ionization technique. While EI is common, softer ionization methods like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be employed to increase the abundance of the molecular ion.

-

Analysis: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements.

-

Data Processing: Determine the exact mass of the molecular ion and use software to calculate the most plausible elemental composition.

Data Interpretation

For 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine, the expected molecular formula is C₁₀H₁₂N₂.

Table 1: Predicted HRMS Data

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₁₂N₂ |

| Exact Mass | 160.1000 |

| Molecular Weight | 160.22 g/mol |

The fragmentation pattern in EI-MS can provide valuable structural information. A plausible fragmentation pathway for 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine is initiated by the loss of a hydrogen atom from the pyrroline ring, followed by further fragmentation. The fragmentation of related α-pyrrolidinophenone cathinones often involves the loss of the pyrrolidine ring.[3]

Table 2: Plausible Mass Spectrometry Fragmentation

| m/z | Proposed Fragment Structure | Plausible Origin |

| 160 | [C₁₀H₁₂N₂]⁺• | Molecular Ion (M⁺•) |

| 159 | [C₁₀H₁₁N₂]⁺ | [M-H]⁺ |

| 131 | [C₈H₇N₂]⁺ | [M-C₂H₅]⁺ (Loss of ethyl group from pyrroline) |

| 106 | [C₇H₈N]⁺ | [2-methylpyridine-3-yl-methylium]⁺ |

| 93 | [C₆H₇N]⁺• | [2-methylpyridine]⁺• |

Part 2: Functional Group Analysis via Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Theoretical Basis

IR radiation causes the bonds within a molecule to vibrate at specific frequencies. The absorption of IR radiation at these characteristic frequencies provides information about the types of bonds and functional groups present.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

A common method for solid samples is the KBr pellet technique.[4]

-

Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[4]

-

Pellet Formation: Transfer the mixture to a pellet die and apply pressure with a hydraulic press to form a transparent pellet.[4]

-

Background Spectrum: Acquire a background spectrum of the empty sample chamber to account for atmospheric CO₂ and water vapor.[5]

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Data Interpretation

The IR spectrum of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine is expected to show characteristic absorption bands for its aromatic and heterocyclic components. The use of FTIR is well-established for studying nitrogen heterocycles.[6]

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic (pyridine) |

| 2960-2850 | C-H stretch | Aliphatic (pyrroline & methyl) |

| ~1640 | C=N stretch | Imine (pyrroline) |

| ~1590, 1475, 1435 | C=C/C=N stretch | Aromatic ring (pyridine) |

Part 3: Analysis of the Conjugated System by UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems.

Theoretical Basis

Molecules containing π-systems absorb light in the ultraviolet or visible region, promoting electrons from a bonding (π) to an anti-bonding (π*) orbital. The wavelength of maximum absorbance (λmax) is characteristic of the extent of conjugation. Pyridine itself exhibits absorption maxima around 202 nm and 254 nm.[7] The conjugation between the pyridine ring and the imine of the pyrroline ring is expected to shift these absorptions to longer wavelengths (a bathochromic shift).[8]

Experimental Protocol: UV-Vis Spectroscopy

-

Solvent Selection: Choose a UV-transparent solvent, such as ethanol or cyclohexane, that does not absorb in the region of interest.

-

Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0.

-

Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Fill a matched cuvette with the sample solution and record the UV-Vis spectrum, typically from 200 to 400 nm.

Data Interpretation

The UV-Vis spectrum of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine is expected to show absorption maxima characteristic of the conjugated pyridyl-pyrroline system.

Table 4: Predicted UV-Vis Absorption

| Transition | Expected λmax (nm) | Chromophore |

| π → π* | ~260-280 | Conjugated pyridyl-pyrroline system |

Part 4: Comprehensive Structural Mapping with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will be employed to unambiguously assign all proton and carbon signals and establish the connectivity of the molecule.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The predicted ¹H NMR spectrum provides initial assignments based on chemical shift, integration, and multiplicity. Online prediction tools can offer valuable starting points for these assignments.[9][10]

Table 5: Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H4' | ~7.9 | d | 1H |

| H5' | ~7.2 | t | 1H |

| H6' | ~7.0 | d | 1H |

| H2 | ~4.0 | t | 2H |

| H3 | ~2.8 | t | 2H |

| H4 | ~2.0 | quintet | 2H |

| CH₃ | ~2.5 | s | 3H |

Note: Primed numbers refer to the pyridine ring, unprimed to the pyrroline ring.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum indicates the number of unique carbon environments. Predictions can be made using online databases and software.[11][12][13]

Table 6: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| C5 | ~170 |

| C2' | ~158 |

| C4' | ~148 |

| C6' | ~136 |

| C3' | ~123 |

| C5' | ~121 |

| C2 | ~55 |

| C3 | ~35 |

| C4 | ~23 |

| CH₃ | ~24 |

2D NMR for Definitive Structure Confirmation

2D NMR experiments are crucial for establishing the connectivity between atoms.[14][15]

COSY reveals correlations between protons that are coupled to each other, typically through two or three bonds.

Caption: Expected COSY correlations for the pyridine and pyrroline rings.

HSQC correlates each proton with the carbon to which it is directly attached.[16][17]

Caption: HSQC correlations showing direct C-H attachments.

HMBC is the key experiment for establishing the overall connectivity of the molecule by showing correlations between protons and carbons that are two or three bonds apart.[16][18]

Caption: Key HMBC correlations establishing the pyridyl-pyrroline linkage.

Integrated NMR Analysis Workflow

The complete structural elucidation relies on a systematic interpretation of all NMR data.

Caption: Integrated workflow for NMR-based structural elucidation.

Conclusion

The structural elucidation of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine is achieved through a synergistic application of modern spectroscopic techniques. High-resolution mass spectrometry confirms the elemental composition, while FTIR and UV-Vis spectroscopy identify key functional groups and the conjugated electronic system. The cornerstone of the analysis is a comprehensive suite of NMR experiments. 1D ¹H and ¹³C NMR provide the fundamental chemical shift and multiplicity data. 2D NMR experiments, particularly COSY, HSQC, and HMBC, are then employed to piece together the molecular puzzle, establishing proton-proton and proton-carbon connectivities both through direct and long-range couplings. This integrated, self-validating approach ensures an unambiguous and definitive assignment of the molecular structure, a critical foundation for any further research or development involving this compound.

References

-

Cheu, R. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

-

Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. [Link]

-

Yamin, M., & Fuoss, R. M. (1951). Ultraviolet Absorption Spectra of Some Pyridine Derivatives. Journal of the American Chemical Society, 73(5), 2304–2305. [Link]

-

Domino, E. F. (2015). Efficient Method of (S)-Nicotine Synthesis. Molecules, 20(12), 21671–21683. [Link]

-

Mestrelab Research. (n.d.). Fast Visual Guide to process routine 2D-NMR datasets. [Link]

-

Leete, E., Chedekel, M. R., & Bodem, G. B. (1972). Synthesis of myosmine and nornicotine, using an acylcarbanion equivalent as an intermediate. Journal of Organic Chemistry, 37(26), 4465-4468. [Link]

-

Brecht, R., & Scholl, A. (2003). Synthesis of 14C‐labelled myosmine, [2′‐14C]‐3‐(1‐pyrrolin‐2‐yl)pyridine. Journal of Labelled Compounds and Radiopharmaceuticals, 46(6), 557-561. [Link]

-

Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]

-

ResearchGate. (n.d.). UV-spectrum of pyridine. [Link]

-

Setkina, O. N., Danyushevsky, Y. L., & Goldfarb, Y. L. (1954). Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3. Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science, 3(4), 589-595. [Link]

-

Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

-

Van der Mauten, E., et al. (2018). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. Physical Chemistry Chemical Physics, 20(33), 21462-21470. [Link]

-

Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. [Link]

-

Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. [Link]

-

The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

-

Bruker. (n.d.). Basic 2D NMR experiments. [Link]

-

Scientific Research Publishing. (2019). A Novel Approach for the Synthesis of (R) and (S)-Nicotine. [Link]

-

Wada, E. (1957). Chemistry of the N′-Oxides of Nicotine and Myosmine. Bulletin of the Chemical Society of Japan, 30(4), 379-384. [Link]

-

University of Washington. (n.d.). Fourier Transform Infrared Spectroscopy. [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 900 MHz, H2O, predicted) (NP0284712). [Link]

-

Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

-

Jackson, G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Journal of the American Society for Mass Spectrometry, 31(5), 1045-1058. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

Wishart Research Group. (n.d.). PROSPRE - 1H NMR Predictor. [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of highly substituted dihydro-2-oxopyrroles using Fe3O4@nano-cellulose-OPO3H as a novel bio-based magnetic nanocatalyst. [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

-

Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. [Link]

-

ResearchGate. (n.d.). Figure 1: FTIR Spectrum of the Synthesized (a) Heterocyclic Compound... [Link]

-

ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at... [Link]

-

Piletsky, S. A., et al. (2000). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. Analytica Chimica Acta, 408(1-2), 105-112. [Link]

-

MDPI. (2026, January 14). Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films. [Link]

-

Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. [Link]

-

Widener University. (n.d.). On NH NMR Chemical Shifts, Part II: Porphyrins, Porphyrinoids, and Related Comounds. [Link]

-

Scribd. (n.d.). Predict 13C Carbon NMR Spectra. [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

ChemRxiv. (n.d.). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. [Link]

-

ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... [Link]

-

Beilstein Journals. (n.d.). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-... [Link]

-

Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

-

University of California, Irvine. (n.d.). 2b. 300 MHz. [Link]

-

SpectraBase. (n.d.). 2-Methylpyridine - Optional[13C NMR] - Chemical Shifts. [Link]

-

SpectraBase. (n.d.). 2-Hydroxy-3,3-dimethyl-5-phenyl-3,4-dihydro-2H-pyrrole - Optional[13C NMR]. [Link]

-

PubMed. (n.d.). Investigations of the mechanism of the "proline effect" in tandem mass spectrometry experiments: the "pipecolic acid effect". [Link]

-

Pearson+. (n.d.). The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... [Link]

Sources

- 1. Efficient Method of (S)-Nicotine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scirp.org [scirp.org]

- 3. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. mse.washington.edu [mse.washington.edu]

- 6. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]

- 8. Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3[1] | Russian Chemical Bulletin | Springer Nature Link [link.springer.com]

- 9. PROSPRE [prospre.ca]

- 10. Visualizer loader [nmrdb.org]

- 11. Visualizer loader [nmrdb.org]

- 12. CASPRE [caspre.ca]

- 13. scribd.com [scribd.com]

- 14. emerypharma.com [emerypharma.com]

- 15. creative-biostructure.com [creative-biostructure.com]

- 16. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 17. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 18. chem.libretexts.org [chem.libretexts.org]

Unlocking the Therapeutic Potential of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine: A Technical Guide to Target Identification and Validation

Abstract

This technical guide provides a comprehensive framework for investigating the therapeutic potential of the novel compound 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine. Based on its structural similarity to known nicotinic alkaloids, we postulate that its primary molecular targets are Nicotinic Acetylcholine Receptors (nAChRs). This document outlines the scientific rationale for this hypothesis, delves into the complexities of nAChR pharmacology, and provides detailed, field-proven experimental protocols for researchers and drug development professionals to rigorously validate and characterize the compound's interaction with various nAChR subtypes. The methodologies described herein—spanning radioligand binding, electrophysiology, and functional cell-based assays—form a self-validating system to elucidate the compound's affinity, potency, and mechanism of action, paving the way for its potential development as a therapeutic agent for a range of neurological and inflammatory disorders.

Introduction and Core Hypothesis

The compound 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine is a synthetic heterocyclic molecule featuring a pyridine ring linked to a dihydropyrrole moiety. While direct biological data for this specific molecule is not extensively published, its core structure bears a striking resemblance to nicotine and its analogue, myosmine (3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine)[1][2][3][4]. These compounds are well-established ligands for Nicotinic Acetylcholine Receptors (nAChRs), a superfamily of ligand-gated ion channels crucial to synaptic transmission in both the central and peripheral nervous systems[5].

Core Hypothesis: Based on this structural analogy, the primary therapeutic targets of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine are neuronal nAChR subtypes. The addition of the 2-methyl group on the pyridine ring is anticipated to modulate its pharmacological profile, potentially conferring selectivity and unique functional properties compared to existing nicotinic ligands.

This guide will proceed by first exploring the landscape of nAChRs as therapeutic targets and then provide a detailed roadmap for experimentally testing this central hypothesis.

The Nicotinic Acetylcholine Receptor (nAChR) Superfamily: A Primer

nAChRs are pentameric structures, meaning they are composed of five subunits arranged symmetrically around a central ion pore[5][6][7]. The binding of an agonist, like the endogenous neurotransmitter acetylcholine, stabilizes the open state of the channel, allowing the influx of cations (primarily Na⁺ and K⁺, and in some cases Ca²⁺), which leads to depolarization of the cell membrane[5].

Structural and Subunit Diversity

The immense therapeutic potential of targeting nAChRs stems from their incredible diversity. In mammals, seventeen different nAChR subunits have been identified (ten α subunits, α1–10; four β subunits, β1–4; and γ, δ, and ε subunits)[7]. Neuronal nAChRs are typically combinations of α (α2–α10) and β (β2–β4) subunits, forming either heteromeric (containing both α and β subunits) or homomeric (containing only α subunits, notably α7) receptors[7]. This combinatorial assembly results in a wide array of nAChR subtypes with distinct anatomical distributions, physiological roles, and pharmacological profiles[6].

The most abundant and widely studied neuronal nAChR subtypes in the brain include the heteromeric α4β2* and the homomeric α7 receptors, which are key targets for cognitive disorders[8][9]. The asterisk (*) indicates that other subunits can also be part of the complex[9].

Therapeutic Relevance of nAChR Subtypes

The distinct expression patterns and functions of nAChR subtypes link them to a variety of pathological conditions, making them highly attractive drug targets[9][10]. Modulating these receptors with selective ligands could offer therapeutic benefits with fewer side effects.

| nAChR Subtype | Associated Pathophysiology | Therapeutic Potential |

| α7 | Alzheimer's disease, Schizophrenia (cognitive deficits), Inflammation, Neuropathic pain.[8][9] | Cognitive enhancement, Anti-inflammatory agents, Analgesics. |

| α4β2 | Nicotine addiction, Depression, ADHD, Pain perception, Parkinson's disease.[11][8] | Smoking cessation aids, Antidepressants, Cognitive enhancers, Analgesics. |

| α3β4 | Autonomic dysfunction, Pain, Nicotine addiction.[11][9] | Ganglionic blockade, Analgesics. |

| α6β2 * | Parkinson's disease (dopamine release modulation).[11] | Neuroprotective agents, Symptomatic treatment for Parkinson's. |

Table 1: Key Neuronal nAChR Subtypes and Their Therapeutic Implications. This table summarizes the involvement of major nAChR subtypes in various disease states and their potential as therapeutic targets.

Experimental Validation Workflow: A Three-Pillar Approach

To rigorously test our hypothesis, a multi-faceted experimental approach is required. This workflow is designed to first establish binding to the target class, then to characterize the functional consequences of that binding, providing a comprehensive pharmacological profile of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine.

Figure 1: A three-pillar workflow for nAChR target validation.

Pillar 1: Radioligand Binding Assays

The foundational step is to determine if the compound physically interacts with nAChRs. Competitive radioligand binding assays are the gold standard for quantifying the affinity of an unlabeled compound for a receptor[12].

Causality: This experiment directly measures the equilibrium dissociation constant (Ki) of the test compound by assessing its ability to displace a radiolabeled ligand with known high affinity for specific nAChR subtypes. A low Ki value indicates high binding affinity[12]. By performing this assay on cell lines expressing different nAChR subtypes, a selectivity profile can be established.

Detailed Protocol: Competitive Radioligand Binding Assay

-

Materials Preparation:

-

Membrane Source: Prepare cell membranes from HEK293 cells stably expressing the human nAChR subtype of interest (e.g., α4β2, α7, α3β4).[12][13]

-

Radioligand: Select a high-affinity radioligand appropriate for the subtype. Examples include [³H]Cytisine for α4β2* and [³H]Methyllycaconitine or [¹²⁵I]α-bungarotoxin for α7.[13]

-

Assay Buffer: Typically a Tris-HCl based buffer (e.g., 50 mM Tris-HCl, pH 7.4) with various salts (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

-

Test Compound: Prepare a serial dilution of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine, typically from 10⁻¹¹ M to 10⁻⁵ M.

-

Non-specific Binding Competitor: A high concentration (e.g., 10 µM) of a known unlabeled ligand (e.g., nicotine or epibatidine) to define non-specific binding.[12]

-

-

Assay Procedure:

-

In a 96-well plate, combine the assay buffer, membrane preparation, radioligand (at a fixed concentration near its Kd), and varying concentrations of the test compound.

-

Total Binding Wells: Contain membranes, radioligand, and buffer (no competitor).

-

Non-specific Binding (NSB) Wells: Contain membranes, radioligand, and the high-concentration non-specific competitor.

-

Competition Wells: Contain membranes, radioligand, and the serial dilutions of the test compound.

-

Incubate the plate to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature or 4°C, depending on the receptor subtype).[12]

-

-

Harvesting and Counting:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

-

Wash the filters multiple times with ice-cold assay buffer to remove residual unbound radioligand.

-

Measure the radioactivity retained on each filter disc using a scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding as a function of the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).

-

Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

-

Pillar 2: Patch-Clamp Electrophysiology